

Acetyl-Hirudin (54-65) Sulfated: A Potent and Selective Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acetyl-Hirudin (54-65) sulfated

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Thrombin, a serine protease, plays a central role in the coagulation cascade, making it a prime target for the development of anticoagulant therapies. Hirudin, a naturally occurring polypeptide from the medicinal leech Hirudo medicinalis, is the most potent natural inhibitor of thrombin. Its C-terminal fragment, particularly the sulfated dodecapeptide corresponding to residues 54-65, has been identified as a key contributor to its high-affinity binding to thrombin's anion-binding exosite I. This technical guide focuses on **Acetyl-Hirudin (54-65) sulfated**, a synthetic analog of this crucial hirudin fragment. N-terminal acetylation and sulfation of Tyrosine at position 63 are critical modifications that enhance the inhibitory potency and stability of the peptide. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of its interaction and synthesis.

Mechanism of Action

Acetyl-Hirudin (54-65) sulfated acts as a highly specific and potent inhibitor of thrombin by binding to its anion-binding exosite I.[1] This exosite is a positively charged region on the thrombin molecule, distinct from the catalytic active site, that is crucial for the recognition and binding of substrates like fibrinogen and platelet receptors.[1] By occupying this exosite, Acetyl-Hirudin (54-65) sulfated allosterically inhibits thrombin's interaction with its substrates, thereby preventing the conversion of fibrinogen to fibrin and blocking thrombin-mediated



platelet activation.[2] The sulfated tyrosine at position 63 is particularly important for this high-affinity interaction.[2]

Quantitative Inhibition Data

The inhibitory potency of hirudin fragments against thrombin is significantly influenced by modifications such as N-terminal acetylation and sulfation of the tyrosine residue. While a specific Ki or IC50 value for **Acetyl-Hirudin (54-65) sulfated** is not readily available in the public domain, the data for closely related analogs provide a strong indication of its high potency. The non-acetylated form, sulfo-Hirudin (54-65), exhibits a Ki of 0.054 μ M.[3] The table below summarizes the available quantitative data for various hirudin fragments, highlighting the impact of these modifications.

Compound	Modification(s)	Target	Assay Type	Value (µM)
sulfo-Hirudin (54- 65)	Sulfated Tyr63	Thrombin	Ki	0.054[3]
Hirudin (54-65)	None	Thrombin	IC50	>100
Acetyl-Hirudin (55-65)	Acetylated N- terminus, Desulfated	Thrombin	IC50	1.8
Hirudin (55-65)	Desulfated	Thrombin	IC50	8.7

Experimental Protocols Thrombin Inhibition Assay (Ki Determination)

A common method to determine the inhibition constant (Ki) of a competitive inhibitor like **Acetyl-Hirudin (54-65) sulfated** is through a chromogenic substrate assay.

Materials:

- Human α-thrombin
- Chromogenic thrombin substrate (e.g., S-2238)



- Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4
- Acetyl-Hirudin (54-65) sulfated
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of Acetyl-Hirudin (54-65) sulfated in the assay buffer.
- Perform serial dilutions of the inhibitor to obtain a range of concentrations.
- In a 96-well plate, add a fixed concentration of human α-thrombin to each well (except for the blank).
- Add the different concentrations of the inhibitor to the wells.
- Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding a fixed concentration of the chromogenic substrate to all wells.
- Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
- Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
- The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for thrombin.



Solid-Phase Peptide Synthesis of Acetyl-Hirudin (54-65) Sulfated

The synthesis of this modified peptide is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

- Fmoc-protected amino acids
- Fmoc-Gln(Trt)-Wang resin
- Fmoc-Tyr(SO3Na)-OH
- Coupling reagents (e.g., HBTU, HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Piperidine in DMF (20%)
- · Acetic anhydride
- Cleavage cocktail (e.g., TFA/TIS/H₂O)
- · Diethyl ether
- · HPLC system for purification

Procedure:

- Resin Swelling: Swell the Fmoc-Gln(Trt)-Wang resin in DMF.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glutamine using 20% piperidine in DMF.
- Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Leu, Tyr(SO3Na), Glu, Glu, Pro, Ile, Glu, Glu, Phe, Asp, Gly) using a coupling agent like HBTU/HOBt in the presence of DIPEA. Each coupling step is followed by a washing step.

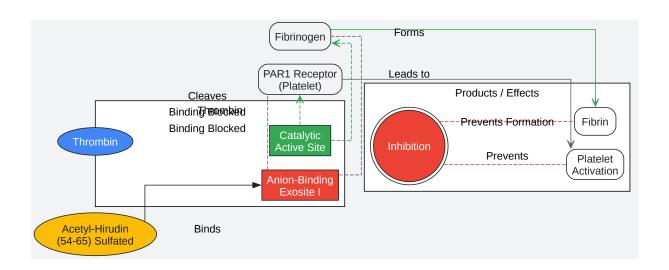


- N-terminal Acetylation: After the final amino acid (Gly) is coupled and its Fmoc group is removed, acetylate the N-terminus using acetic anhydride and a base like DIPEA in DMF.
- Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
- Lyophilization and Characterization: Lyophilize the purified peptide and confirm its identity and purity by mass spectrometry and analytical HPLC.

Visualizations

Thrombin Inhibition Signaling Pathway

The following diagram illustrates the mechanism by which **Acetyl-Hirudin (54-65) sulfated** inhibits thrombin-mediated platelet activation.



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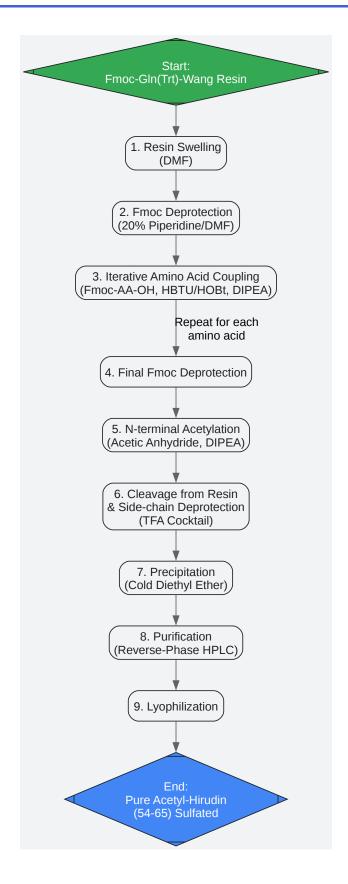


Caption: Mechanism of thrombin inhibition by Acetyl-Hirudin (54-65) sulfated.

Experimental Workflow: Solid-Phase Peptide Synthesis

The following diagram outlines the key steps in the solid-phase synthesis of **Acetyl-Hirudin (54-65) sulfated**.





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Caption: Workflow for the solid-phase synthesis of **Acetyl-Hirudin (54-65) sulfated**.



Conclusion

Acetyl-Hirudin (54-65) sulfated represents a highly promising candidate for the development of novel anticoagulant drugs. Its specific mechanism of action, targeting thrombin's exosite I, offers a high degree of selectivity and potency. The detailed experimental protocols provided in this guide offer a framework for the synthesis and characterization of this and similar peptide-based thrombin inhibitors. Further research to precisely quantify the inhibitory constants of this specific analog and to evaluate its in vivo efficacy and safety profile is warranted. The visualizations provided offer a clear understanding of its molecular interactions and the process of its creation, serving as valuable tools for researchers in the field.

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- To cite this document: BenchChem. [Acetyl-Hirudin (54-65) Sulfated: A Potent and Selective Thrombin Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578928#acetyl-hirudin-54-65-sulfated-as-a-thrombin-inhibitor]

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